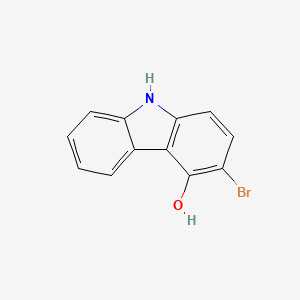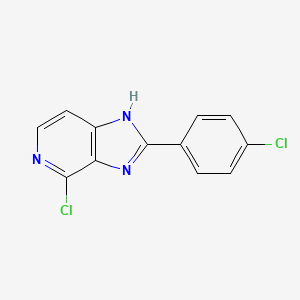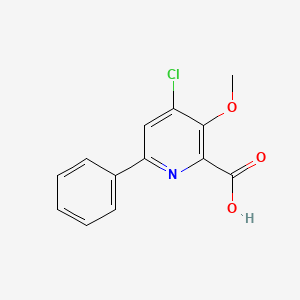
3-bromo-9H-carbazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-9H-carbazol-4-ol is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives have gained significant attention due to their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-9H-carbazol-4-ol typically involves the bromination of carbazole followed by hydroxylation. One common method involves the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF) at low temperatures to introduce the bromine atom at the 3-position of the carbazole ring . The hydroxylation at the 4-position can be achieved through various methods, including the use of strong oxidizing agents or catalytic processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-9H-carbazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 9H-carbazol-4-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: 9H-carbazol-4-ol.
Substitution: Various substituted carbazole derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-bromo-9H-carbazol-4-ol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential antibacterial and antitumor activities.
Medicine: Explored for its antioxidant and anti-inflammatory properties, which may have therapeutic potential.
Wirkmechanismus
The mechanism of action of 3-bromo-9H-carbazol-4-ol involves its interaction with various molecular targets and pathways. For instance, it may act as an aryl hydrocarbon receptor agonist, influencing gene expression and cellular responses . Its antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9H-carbazol-1-ol
- 9H-carbazol-3-ol
- 9H-carbazol-9-ol
- 3,6-dibromo-9H-carbazole
Uniqueness
3-bromo-9H-carbazol-4-ol is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other carbazole derivatives. Its combination of bromine and hydroxyl groups makes it particularly useful in the synthesis of complex molecules and in applications requiring specific electronic properties .
Eigenschaften
Molekularformel |
C12H8BrNO |
|---|---|
Molekulargewicht |
262.10 g/mol |
IUPAC-Name |
3-bromo-9H-carbazol-4-ol |
InChI |
InChI=1S/C12H8BrNO/c13-8-5-6-10-11(12(8)15)7-3-1-2-4-9(7)14-10/h1-6,14-15H |
InChI-Schlüssel |
RBSIQTKBEDFIHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one](/img/structure/B11855165.png)


![4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B11855181.png)



![Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11855205.png)



